molecular formula C10H4ClF3INO B13045876 5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole

5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole

Cat. No.: B13045876
M. Wt: 373.50 g/mol
InChI Key: XHVOGAUBUXXRAV-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorophenyl group, an iodine atom, and a trifluoromethyl group attached to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve moderate temperatures and the use of catalysts to enhance reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various carbonyl derivatives, while substitution reactions can introduce different functional groups to the isoxazole ring .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole include other isoxazole derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of substituents, which can impart distinct chemical and biological properties. The presence of the iodine atom, in particular, can influence the compound’s reactivity and interactions with biological targets .

Properties

Molecular Formula

C10H4ClF3INO

Molecular Weight

373.50 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-iodo-3-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C10H4ClF3INO/c11-6-3-1-5(2-4-6)8-7(15)9(16-17-8)10(12,13)14/h1-4H

InChI Key

XHVOGAUBUXXRAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NO2)C(F)(F)F)I)Cl

Origin of Product

United States

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